molecular formula C7H8N2O3 B1428119 3-Ethoxypyrazine-2-carboxylic acid CAS No. 1339121-92-4

3-Ethoxypyrazine-2-carboxylic acid

Cat. No. B1428119
M. Wt: 168.15 g/mol
InChI Key: NKLLDNPMUSPAHX-UHFFFAOYSA-N
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Description

3-Ethoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is also known by its CAS Number: 1339121-92-4 .


Molecular Structure Analysis

The InChI code for 3-Ethoxypyrazine-2-carboxylic acid is 1S/C7H8N2O3/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.


Physical And Chemical Properties Analysis

3-Ethoxypyrazine-2-carboxylic acid has a molecular weight of 168.15 . Its molecular formula is C7H8N2O3 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

Research has demonstrated the utility of pyrazine derivatives, including structures related to 3-ethoxypyrazine-2-carboxylic acid, in antimicrobial applications. For example, the synthesis of new pyridine derivatives has shown variable and modest activity against bacteria and fungi, highlighting the potential of pyrazine modifications for antimicrobial drug development (Patel, Agravat, & Shaikh, 2011). Similarly, esters of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial activity, with certain derivatives exhibiting significant activity against M. tuberculosis, suggesting potential applications in tuberculosis treatment (Doležal, Vobicková, Servusová, & Paterová, 2013).

Organic Synthesis and Cyclization Reactions

In the field of organic chemistry, derivatives of 3-ethoxypyrazine-2-carboxylic acid have been involved in various cyclization reactions. These reactions have led to the synthesis of novel compounds, such as ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates, showcasing the versatility of pyrazine derivatives in synthesizing complex molecules with potential industrial and pharmaceutical applications (Goryaeva, Burgart, & Saloutin, 2013).

Spectroscopic Studies and Photochemistry

Spectroscopic evidence has revealed new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations, demonstrating the complex photochemical behavior of these compounds. Such studies are crucial for understanding the photostability and photochemical pathways of potential pharmaceuticals, impacting their development and application (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Environmental and Analytical Applications

Research into 3-alkyl-2-methoxypyrazines, closely related to 3-ethoxypyrazine-2-carboxylic acid, has led to the development of analytical methods for detecting these compounds in musts and wines. Such studies are essential for understanding the flavor profiles of beverages and can lead to improved quality control in the food and beverage industry (Sala, Mestres, Martí, Busto, & Guasch, 2000).

properties

IUPAC Name

3-ethoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLLDNPMUSPAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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